3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate is a chemical compound with the molecular formula C₉H₁₈O₄S and a molecular weight of 222.31 g/mol . This compound is known for its unique cyclobutyl structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate typically involves the reaction of 3-ethoxy-2,2-dimethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate involves its reactivity as a methanesulfonate ester. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions . This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate can be compared to other methanesulfonate esters such as:
Methyl methanesulfonate: A simpler ester used in similar substitution reactions.
Ethyl methanesulfonate: Another ester with similar reactivity but different physical properties.
Tosylates (e.g., p-toluenesulfonate esters): These compounds have similar reactivity but different steric and electronic properties due to the aromatic ring.
The uniqueness of this compound lies in its cyclobutyl structure, which imparts distinct reactivity and physical properties compared to linear or aromatic methanesulfonate esters .
Properties
Molecular Formula |
C9H18O4S |
---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
(3-ethoxy-2,2-dimethylcyclobutyl) methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3 |
InChI Key |
JRIUFCPYBHRCSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.